N-(3,4-Dimethoxyphenyl)-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide
Description
N-(3,4-Dimethoxyphenyl)-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide is a synthetic organic compound. It is characterized by the presence of methoxy groups on the phenyl rings and a methanesulfonamido group attached to the acetamide backbone. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Properties
Molecular Formula |
C18H22N2O6S |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C18H22N2O6S/c1-24-15-8-6-5-7-14(15)20(27(4,22)23)12-18(21)19-13-9-10-16(25-2)17(11-13)26-3/h5-11H,12H2,1-4H3,(H,19,21) |
InChI Key |
CCVBURFVWSWFIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethoxyphenyl)-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyaniline and 2-methoxyaniline.
Formation of Methanesulfonamide: Methanesulfonyl chloride is reacted with 2-methoxyaniline to form N-(2-methoxyphenyl)methanesulfonamide.
Acylation Reaction: The N-(2-methoxyphenyl)methanesulfonamide is then acylated with 3,4-dimethoxyphenylacetyl chloride to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced sulfonamide derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethoxyphenyl)-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dimethoxyphenyl)-2-[N-(2-hydroxyphenyl)methanesulfonamido]acetamide
- N-(3,4-Dimethoxyphenyl)-2-[N-(2-chlorophenyl)methanesulfonamido]acetamide
- N-(3,4-Dimethoxyphenyl)-2-[N-(2-nitrophenyl)methanesulfonamido]acetamide
Uniqueness
N-(3,4-Dimethoxyphenyl)-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide is unique due to the presence of multiple methoxy groups, which can influence its chemical reactivity and biological activity. The combination of methoxy and sulfonamide groups may also contribute to its distinct properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
